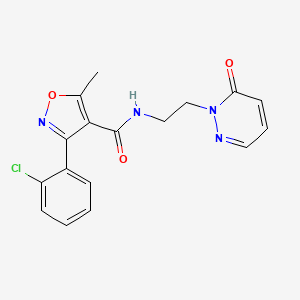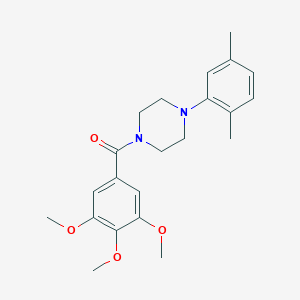
2-(4,5-Dimethyl-1,3-thiazol-2-yl)butan-2-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-Dimethyl-1,3-thiazol-2-yl)butan-2-amine;dihydrochloride is a chemical compound with the CAS Number: 2445790-60-1 . It has a molecular weight of 257.23 . The IUPAC name for this compound is 2-(4,5-dimethylthiazol-2-yl)butan-2-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16N2S.2ClH/c1-5-9(4,10)8-11-6(2)7(3)12-8;;/h5,10H2,1-4H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures.Applications De Recherche Scientifique
Antimicrobial Properties
Thiazoles exhibit potent antimicrobial effects. Researchers have synthesized various thiazole derivatives with activity against bacteria and fungi. For instance, sulfathiazole is an antimicrobial drug, while Ritonavir serves as an antiretroviral agent. Investigating the antimicrobial potential of EN300-26975927 could provide valuable insights for combating infections .
Antitumor and Cytotoxic Activity
Thiazoles have shown promise as antitumor and cytotoxic agents. In a study, a specific thiazole derivative demonstrated significant cytotoxicity against prostate cancer cells. EN300-26975927’s potential in inhibiting tumor growth warrants further investigation .
Neuroprotective Effects
The thiazole scaffold has been explored for its neuroprotective properties. Understanding how EN300-26975927 interacts with neural pathways and protects against neurodegenerative conditions could be crucial for drug development .
Anticonvulsant Activity
Certain thiazole derivatives exhibit anticonvulsant effects. Investigating EN300-26975927’s impact on seizure activity and its mechanism of action could contribute to the field of epilepsy research .
Antifungal Properties
Thiazoles have been used as antifungal agents. EN300-26975927’s ability to inhibit fungal growth, particularly against species like Candida albicans and Aspergillus niger , merits exploration .
Biocidal Applications
Thiazoles play a role in biocides and fungicides. EN300-26975927’s potential as a biocidal agent could have practical applications in agriculture, healthcare, and sanitation .
Safety and Hazards
The compound has been classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-2-yl)butan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2S.2ClH/c1-5-9(4,10)8-11-6(2)7(3)12-8;;/h5,10H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVQSCJFBTXNPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=NC(=C(S1)C)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2445790-60-1 |
Source


|
| Record name | 2-(4,5-dimethyl-1,3-thiazol-2-yl)butan-2-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2464134.png)
![2-(3,4-Dimethoxyphenyl)-1-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2464136.png)


![4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2464140.png)

![4-[butyl(ethyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide](/img/structure/B2464143.png)
![N-(1-cyanocyclopentyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2464147.png)
![N-[3-[2-(2-chloroacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2464148.png)




![5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B2464153.png)